

Spectroscopic Data for 2-(2-Chlorobenzoyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Chlorobenzoyl)pyridine

Cat. No.: B156769

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(2-Chlorobenzoyl)pyridine**, a compound of interest in chemical research and drug development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols for acquiring such data. While specific experimental data for **2-(2-Chlorobenzoyl)pyridine** is not readily available in public databases, this guide presents predicted values and data from structurally similar compounds to serve as a reference for researchers.

Spectroscopic Data Analysis

The structural characterization of **2-(2-Chlorobenzoyl)pyridine** relies on a combination of spectroscopic techniques. The following sections detail the expected data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectral Data for **2-(2-Chlorobenzoyl)pyridine** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.7	d	1H	Pyridinyl-H6
~7.9	td	1H	Pyridinyl-H4
~7.5	m	1H	Pyridinyl-H5
~7.4-7.3	m	4H	Chlorobenzoyl-H
~7.8	d	1H	Pyridinyl-H3

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Spectral Data for **2-(2-Chlorobenzoyl)pyridine** in CDCl_3

Chemical Shift (δ) ppm	Assignment
~194	C=O (Ketone)
~155	Pyridinyl-C2
~149	Pyridinyl-C6
~138	Chlorobenzoyl-C1
~137	Pyridinyl-C4
~131	Chlorobenzoyl-C (C-Cl)
~130-127	Chlorobenzoyl-CH & Pyridinyl-CH
~125	Pyridinyl-C5
~122	Pyridinyl-C3

Note: These are predicted values. Quaternary carbon signals are typically weaker.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for **2-(2-Chlorobenzoyl)pyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~1670	Strong	C=O stretch (ketone)
~1600-1450	Medium-Strong	C=C and C=N stretch (aromatic rings)
~1100	Medium	C-Cl stretch
Below 900	Medium-Strong	C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula for **2-(2-Chlorobenzoyl)pyridine** is C₁₂H₈ClNO, with a molecular weight of approximately 217.65 g/mol .^[1]

Table 4: Expected Mass Spectrometry Data for **2-(2-Chlorobenzoyl)pyridine**

m/z Value	Interpretation
217/219	Molecular ion peak [M] ⁺ and its isotope peak [M+2] ⁺ due to the presence of Chlorine.
182	Loss of Chlorine radical ([M-Cl] ⁺). This is often a significant peak in the mass spectra of chlorinated compounds. ^[1]
154	Loss of CO from the [M-Cl] ⁺ fragment.
111	Chlorobenzoyl cation [ClC ₆ H ₄ CO] ⁺ .
78	Pyridinyl cation [C ₅ H ₄ N] ⁺ .

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the purified **2-(2-Chlorobenzoyl)pyridine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a clean NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

- ¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a spectral width of around 12-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans and a longer relaxation delay are required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet containing the sample in the spectrometer's sample holder.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} . The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

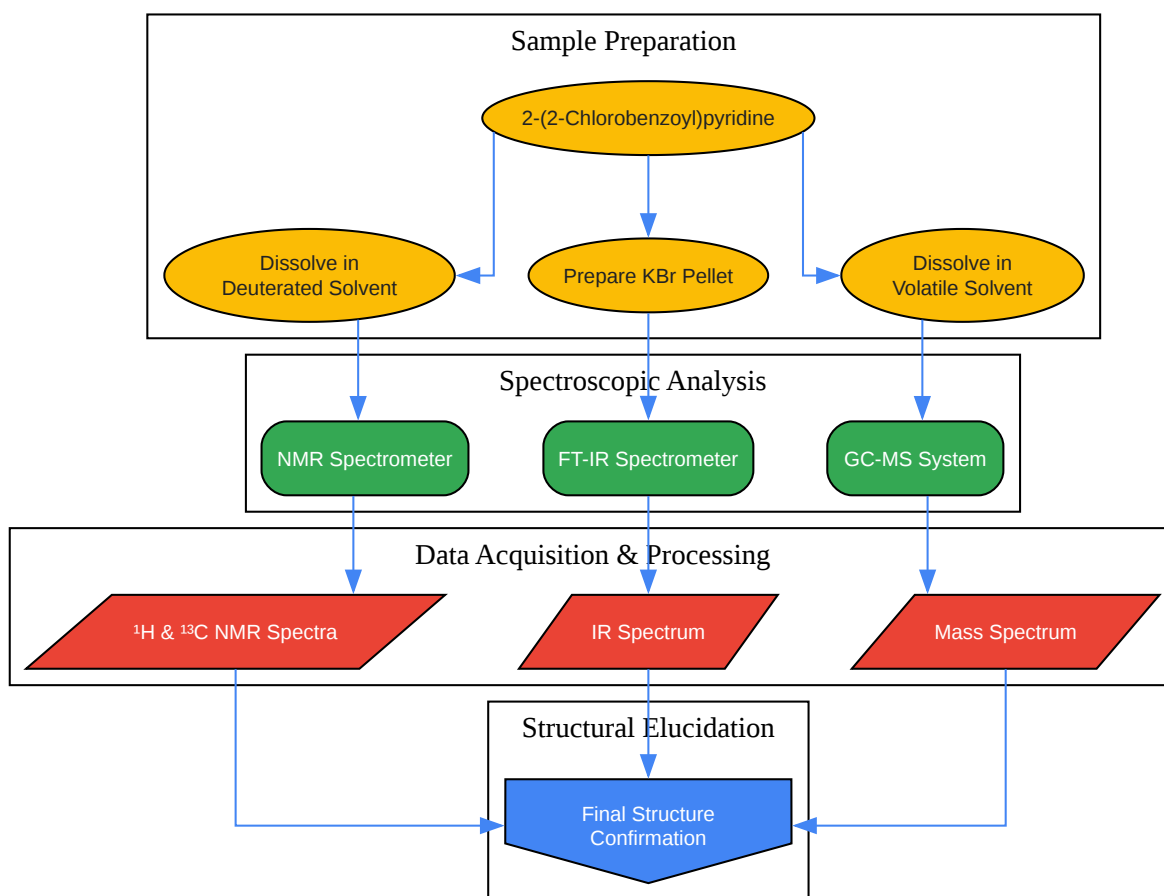
- Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). The concentration should be in the range of 10-100 $\mu\text{g/mL}$.

GC-MS Parameters:

- Gas Chromatograph (GC):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
 - Inlet Temperature: Typically set around 250-280 $^{\circ}\text{C}$.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
 - Oven Temperature Program: A temperature gradient is used to separate components. For example, start at 100 $^{\circ}\text{C}$, hold for 2 minutes, then ramp up to 280 $^{\circ}\text{C}$ at a rate of 10-20 $^{\circ}\text{C/min}$.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Acquisition Mode: Full scan mode is used to obtain the mass spectrum over a desired m/z range (e.g., 40-400 amu).

Visualization of Experimental Workflow

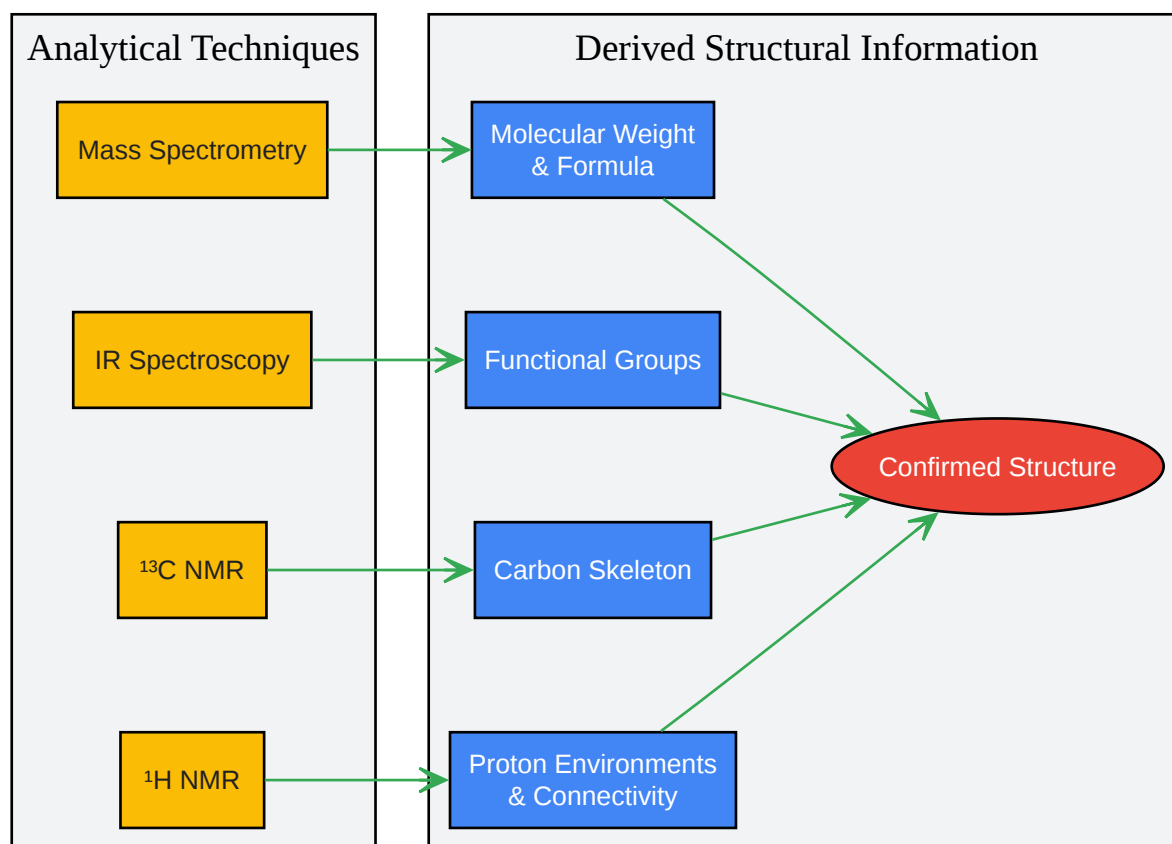
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-(2-Chlorobenzoyl)pyridine**.



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Caption: Workflow for Spectroscopic Analysis.

The logical relationship between the different analytical steps is crucial for a comprehensive structural determination.



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Caption: Logic of Structural Elucidation.

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References

- 1. rsc.org [rsc.org]
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